(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327176-75-9
VCID: VC4430897
InChI: InChI=1S/C22H14ClFN2O2/c23-15-10-11-18(24)19(13-15)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27)
SMILES: C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)F
Molecular Formula: C22H14ClFN2O2
Molecular Weight: 392.81

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

CAS No.: 1327176-75-9

Cat. No.: VC4430897

Molecular Formula: C22H14ClFN2O2

Molecular Weight: 392.81

* For research use only. Not for human or veterinary use.

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide - 1327176-75-9

Specification

CAS No. 1327176-75-9
Molecular Formula C22H14ClFN2O2
Molecular Weight 392.81
IUPAC Name 2-(5-chloro-2-fluorophenyl)imino-N-phenylchromene-3-carboxamide
Standard InChI InChI=1S/C22H14ClFN2O2/c23-15-10-11-18(24)19(13-15)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27)
Standard InChI Key WKYWYXSIDFPXCH-ROMGYVFFSA-N
SMILES C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)F

Introduction

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds, specifically imines and chromenes. This compound is characterized by its carbon-based structure, which includes a chromene core, an imino group, and a substituted phenyl moiety. The presence of both chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and biological activity, making it a candidate for further research in medicinal chemistry.

Synthesis

The synthesis of (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves condensation reactions between appropriate precursors. These reactions require specific conditions to ensure the formation of the desired product with high purity and yield. The synthesis pathway may involve several steps, including the preparation of intermediate compounds and the final coupling reaction to form the target molecule.

Biological Activity and Applications

Compounds like (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide are of interest in medicinal chemistry due to their potential biological activities. The specific stereochemistry at the imine position is critical for its biological activity, as it influences the compound's interaction with biological targets. These interactions can lead to modulation of enzyme activity or receptor binding, suggesting potential applications in drug development.

Research Findings

Research on similar compounds indicates that structural modifications can significantly impact biological activity. The presence of chloro and fluoro substituents on the phenyl ring allows for fine-tuning of the compound's properties for targeted applications. Studies on the interaction of these compounds with biological targets have shown promise in understanding their mechanisms of action, which may involve inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamideChromene core with chloro and fluoro substituentsPotential biological activity due to specific substitution pattern
(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamideSimilar chromene core with different halogen arrangementExhibits potential anticancer properties
(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamideChromene core with fluoro and methyl substituentsDifferent biological activity profile due to substitution pattern

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